N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. CPPC is a pyrazole-based compound that exhibits a unique set of biochemical and physiological effects, making it an attractive target for researchers in the field of medicinal chemistry. In
Scientific Research Applications
Anti-Angiogenic Action
Pyrazoles and imidazo-pyrazoles, which include the compound , have shown interesting anti-angiogenic action. They can interfere with ERK1/2, AKT, and p38MAPK phosphorylation in different manners and with different potency .
Inhibition of ROS Production
Most of the newly synthesized derivatives of this compound were able to block ROS (Reactive Oxygen Species) production. This could pave the way for the development of new agents with anti-angiogenic activity .
Platelet Aggregation Inhibition
These compounds have also been found to inhibit platelet aggregation, which is a crucial process in blood clot formation. This could potentially lead to the development of new anticoagulant drugs .
p38MAPK Phosphorylation Inhibition
The compound has been found to inhibit p38MAPK phosphorylation in both platelets and Human Umbilical Vein Endothelial cells (HUVEC). This could have implications in the treatment of various diseases, as p38MAPK plays a key role in inflammatory responses and cell cycle regulation .
Cancer and Inflammation Pathways
The compound could potentially be used to inhibit different pathways involved in inflammation and cancer. This could lead to the development of new therapeutic agents for these conditions .
Human Platelet Aggregation
The compound has been found to inhibit human platelet aggregation. This could have significant implications in the prevention of thrombotic diseases .
properties
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-9-22-14-10-20(13-7-3-11(17)4-8-13)19-15(14)16(21)18-12-5-6-12/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIZVGQLXFZEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.